GNE-049

Descripción general

Descripción

GNE-049 es un inhibidor altamente potente y selectivo de los dominios bromodominio de la proteína de unión al elemento de respuesta del monofosfato cíclico de adenosina (CREB) (CBP) y p300. Ha demostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos de la biología del cáncer y la epigenética .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de GNE-049 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclación, seguidas de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas .

Métodos de Producción Industrial

La producción industrial de this compound típicamente implica la optimización de la ruta sintética para maximizar el rendimiento y la pureza, minimizando el uso de reactivos y solventes peligrosos. Esto a menudo incluye el uso de técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

GNE-049 experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro del compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en posiciones donde están presentes grupos funcionales

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución típicamente involucran nucleófilos como haluros o aminas

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

GNE-049 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Epigenética: this compound inhibe selectivamente la acetilación de la histona H3 en lisina 27, que es un marcador crítico de la actividad del potenciador.

Enfermedades Neurodegenerativas: This compound se ha explorado como un posible agente terapéutico para enfermedades neurodegenerativas como la enfermedad de Parkinson al prevenir la agregación de alfa-sinucleína.

Mecanismo De Acción

GNE-049 ejerce sus efectos inhibiendo selectivamente los dominios bromodominio de CBP y p300. Estos dominios bromodominio son críticos para la acetilación de las histonas, que a su vez regula la expresión genética. Al inhibir estos dominios bromodominio, this compound bloquea la actividad transcripcional de oncogenes clave como MYC, lo que lleva a una reducción de la proliferación de células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de GNE-049

This compound destaca por su alta selectividad y potencia, particularmente en la inhibición de los dominios bromodominio de CBP y p300. Su capacidad para penetrar el sistema nervioso central y sus propiedades farmacocinéticas favorables lo convierten en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas .

Actividad Biológica

GNE-049 is a selective bromodomain inhibitor targeting the CBP/p300 proteins, which are crucial co-activators in various cellular processes, including transcription regulation related to cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings from various studies.

This compound primarily inhibits the bromodomains of CBP and p300, which play significant roles in acetylation processes that regulate gene expression. The compound exhibits high selectivity for CBP/p300 over other bromodomain-containing proteins, with reported IC50 values of 1.1 nM for CBP and 2.3 nM for p300 . By blocking the binding of acetylated lysines to these bromodomains, this compound disrupts the transcriptional co-activation of oncogenes and other target genes associated with cancer proliferation.

Inhibition of Cancer Cell Proliferation

This compound has demonstrated potent anti-proliferative effects in various prostate cancer (PCa) models. Notably, it reduces the growth of androgen receptor-positive (AR+) PCa cell lines significantly more than enzalutamide, a standard treatment for castration-resistant prostate cancer (CRPC) . In patient-derived xenograft (PDX) models, this compound effectively suppressed tumor growth by downregulating AR target genes such as KLK3 and TMPRSS2 .

Impact on Histone Acetylation

Research indicates that this compound effectively reduces histone acetylation marks associated with active transcription, particularly H3K27ac. This reduction correlates with decreased expression of oncogenes and inhibition of tumor growth in various cancer types . In vitro studies have shown that this compound can decrease H3K27ac levels in cultured cells, thus affecting overall gene expression profiles linked to tumorigenesis .

Case Studies and Experimental Data

- Prostate Cancer Models : In studies involving PDX models of prostate cancer, this compound treatment led to significant reductions in tumor size and weight compared to control groups. The compound's ability to inhibit AR signaling was highlighted as a critical mechanism underlying its anti-tumor activity .

- Neurodegenerative Disease Models : this compound has also been investigated for its effects on α-synuclein aggregation in dopaminergic neurons. It was shown to reduce α-synuclein accumulation significantly, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's .

- Inflammatory Conditions : In microglial cells treated with lipopolysaccharides (LPS), this compound inhibited H3K27ac deposition, demonstrating its role in modulating inflammatory responses through epigenetic reprogramming .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | IC50 Values (nM) | Effects Observed | Model Used |

|---|---|---|---|

| Prostate Cancer | 1.1 (CBP), 2.3 (p300) | Reduced AR target gene expression; tumor growth inhibition | PDX models |

| Neurodegeneration | 4000-fold selectivity | Decreased α-synuclein aggregation | Primary dopaminergic neurons |

| Inflammation | Not specified | Inhibited H3K27ac deposition | Microglial cells |

Propiedades

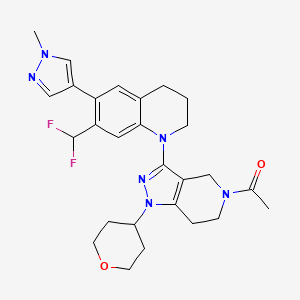

IUPAC Name |

1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXLECMNBTVASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.